N1-(2,5-dimethylphenyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide
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Description
N1-(2,5-dimethylphenyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C24H31N3O4S and its molecular weight is 457.59. The purity is usually 95%.
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Scientific Research Applications
Polymerization Processes
Research by Kobayashi et al. (1999) explored the stereospecific anionic polymerization of N,N-dialkylacrylamides, including derivatives similar in structural complexity to N1-(2,5-dimethylphenyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide. This study found that using specific catalysts and conditions leads to polymers with narrow molecular weight distributions and varying degrees of tacticity, highlighting the compound's relevance in synthesizing advanced polymeric materials with precise structural control (Kobayashi et al., 1999).
Catalytic Reactions
Chen et al. (2023) reported that derivatives similar to this compound, specifically N1-(2,6-Dimethylphenyl)-N2-(pyridin-2-ylmethyl)oxalamide (DMPPO), serve as effective ligands in copper-catalyzed coupling reactions of (hetero)aryl halides with 1-alkynes. This indicates the compound's potential utility in facilitating efficient and diverse synthesis of internal alkynes, contributing to the development of novel materials and chemicals (Chen et al., 2023).
Materials Science
Mamedov et al. (2016) developed a novel synthetic approach that could potentially include structures similar to this compound for the synthesis of di- and mono-oxalamides. This method highlights the versatility of oxalamide derivatives in constructing complex organic molecules, which could be critical for developing new materials with unique properties (Mamedov et al., 2016).
Properties
IUPAC Name |
N'-(2,5-dimethylphenyl)-N-[2-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3O4S/c1-17-8-11-21(12-9-17)32(30,31)27-15-5-4-6-20(27)13-14-25-23(28)24(29)26-22-16-18(2)7-10-19(22)3/h7-12,16,20H,4-6,13-15H2,1-3H3,(H,25,28)(H,26,29) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIGNPMPOVCNTQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CCNC(=O)C(=O)NC3=C(C=CC(=C3)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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